molecular formula C12H17BO4S B1354420 Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate CAS No. 916138-13-1

Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate

Cat. No. B1354420
M. Wt: 268.14 g/mol
InChI Key: LMWIOYXSRDMVLD-UHFFFAOYSA-N
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Patent
US07888379B2

Procedure details

In a microwave tube, N-(5-iodo-4-methyl-1,3-thiazol-2-yl)acetamide, Intermediate 1 (150 mg; 0.53 mmol; 1 eq) and Pd(dppf)Cl2 (19.5 mg; 0.03 mmol; 0.05 eq.) are suspended in Toluene (3 ml). Potassium fluoride (123.6 mg; 2.13 mmol; 4 eq.) is dissolved in MeOH (3 ml) and is added to the first solution. Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate, Intermediate 2 (213.8 mg; 0.80 mmol; 1.50 eq.) is finally added. The resulting solution is flushed with argon, the tube is closed and heated under microwave action at 120° C. for 10 minutes. The desired product is formed together with [2,2′]-bithiophenyl-5,5′-dicarboxylic acid dimethyl ester, the homocoupling product of methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate. Solvents are evaporated and the crude product is purified by preparative HPLC, affording Compound (16) as white-off solid (180 mg; 57%). 1H NMR (DMSO-d6) δ 2.15 (s, 3H), 2.45 (s, 3H), 3.82 (s, 3H, OCH3), 7.24 (d, J=4.5 Hz, 1H), 7.76 (d, J=4.5 Hz, 1H), 12.31 (s, 1H). M−(ESI): 295.10; M+(ESI): 297.12. HPLC, Rt: 3.21 min (purity: 99.6%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
19.5 mg
Type
catalyst
Reaction Step One
Quantity
123.6 mg
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Intermediate 2
Quantity
213.8 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
I[C:2]1[S:6][C:5]([NH:7][C:8](=[O:10])[CH3:9])=[N:4][C:3]=1[CH3:11].[CH:12]([C:14]1[S:18][C:17](C2SC(NC(=O)C)=NC=2C)=[CH:16][CH:15]=1)=[O:13].[F-].[K+].CC1(C)C(C)(C)OB([C:39]2[S:43][C:42]([C:44]([O:46][CH3:47])=[O:45])=[CH:41][CH:40]=2)O1.C(NCC1SC(C2SC(N[C:65](=[O:67])C)=NC=2C)=CC=1)C=C>C1(C)C=CC=CC=1.CO.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[C:8]([NH:7][C:5]1[S:6][C:2]([C:39]2[S:43][C:42]([C:44]([O:46][CH3:47])=[O:45])=[CH:41][CH:40]=2)=[C:3]([CH3:11])[N:4]=1)(=[O:10])[CH3:9].[CH3:65][O:67][C:12]([C:14]1[S:18][C:17]([C:39]2[S:43][C:42]([C:44]([O:46][CH3:47])=[O:45])=[CH:41][CH:40]=2)=[CH:16][CH:15]=1)=[O:13] |f:2.3,8.9.10.11|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC1=C(N=C(S1)NC(C)=O)C
Name
Quantity
150 mg
Type
reactant
Smiles
C(=O)C1=CC=C(S1)C1=C(N=C(S1)NC(C)=O)C
Name
Quantity
3 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
19.5 mg
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
Step Two
Name
Quantity
123.6 mg
Type
reactant
Smiles
[F-].[K+]
Name
Quantity
3 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(OB(OC1(C)C)C1=CC=C(S1)C(=O)OC)C
Name
Intermediate 2
Quantity
213.8 mg
Type
reactant
Smiles
C(C=C)NCC1=CC=C(S1)C1=C(N=C(S1)NC(C)=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added to the first solution
CUSTOM
Type
CUSTOM
Details
The resulting solution is flushed with argon
CUSTOM
Type
CUSTOM
Details
the tube is closed

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NC=1SC(=C(N1)C)C1=CC=C(S1)C(=O)OC
Name
Type
product
Smiles
COC(=O)C1=CC=C(S1)C=1SC(=CC1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.